But-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030885 | |

| Record name | 2-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23350-58-5 | |

| Record name | 2-Butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23350-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-but-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-but-2-enamide, also known by its common name crotonamide (B15916), is an unsaturated amide with a simple chemical structure. Its derivatives are found in various natural products and have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of (E)-but-2-enamide, including its chemical identity, synthesis, and known biological context, with a focus on data and methodologies relevant to research and drug development.

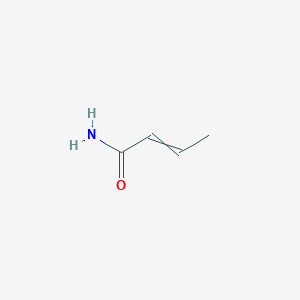

IUPAC Name and Chemical Structure

The nomenclature and structural details of (E)-but-2-enamide are fundamental for its accurate identification and study.

IUPAC Name: (E)-but-2-enamide[1]

Synonyms: Crotonamide, trans-2-Butenamide[1]

Molecular Formula: C₄H₇NO

Molecular Weight: 85.10 g/mol

Structure:

The structure of (E)-but-2-enamide is characterized by a four-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and a primary amide group at one end.

Chemical Structure Diagram:

Caption: 2D structure of (E)-but-2-enamide.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 85.10 g/mol | PubChem |

| XLogP3-AA | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The data presented above is computationally generated and sourced from PubChem.

Spectroscopic data is crucial for the unambiguous identification of (E)-but-2-enamide. While specific spectra for the parent compound were not retrieved, data for derivatives such as (E)-N-butan-2-ylbut-2-enamide are available and can serve as a reference.[2]

Synthesis and Experimental Protocols

The synthesis of enamides, including (E)-but-2-enamide, can be achieved through various established organic chemistry methodologies. A general and direct approach involves the N-dehydrogenation of the corresponding saturated amide.

General Experimental Protocol for Enamide Synthesis via Amide Activation

This protocol is adapted from a general method for the synthesis of enamides and may require optimization for the specific synthesis of (E)-but-2-enamide.[3]

Materials:

-

Butanamide

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of butanamide (1.0 mmol) in anhydrous diethyl ether (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LiHMDS solution (4.8 mmol, 4.8 equiv) dropwise.

-

After stirring for 15 minutes at -78 °C, add trifluoromethanesulfonic anhydride (2.4 mmol, 2.4 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure (E)-but-2-enamide.

Characterization: The structure of the synthesized (E)-but-2-enamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications

While extensive biological data for (E)-but-2-enamide itself is limited in the available literature, the broader class of crotonamide derivatives has shown a range of biological activities. Compounds from Croton species, which may contain related structures, have been investigated for cytotoxic, anti-inflammatory, antifungal, and other properties.[4][5]

For instance, certain derivatives of crotonamide have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.[6] Additionally, other amide-containing natural products have demonstrated significant antiproliferative effects on various cancer cell lines.[7][8][9]

The lack of specific quantitative data for (E)-but-2-enamide highlights an area for future research. Its simple, unsaturated amide scaffold makes it an attractive starting point for the synthesis of new derivatives with potential therapeutic applications.

Signaling Pathways: A Putative Role

Given the preliminary nature of the biological data for (E)-but-2-enamide, its precise mechanism of action and involvement in specific signaling pathways have not been elucidated. However, based on the activities of structurally related compounds and other bioactive amides, it is plausible to hypothesize potential interactions with key cellular signaling cascades implicated in cell proliferation and inflammation, such as the NF-κB and mTOR pathways. It must be emphasized that the following is a generalized representation and direct evidence for the effect of (E)-but-2-enamide on these pathways is currently lacking.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Caption: Generalized NF-κB signaling pathway.

Conclusion

(E)-but-2-enamide is a fundamental unsaturated amide with potential as a scaffold for the development of novel bioactive compounds. While detailed biological data and specific experimental protocols for this parent compound are not extensively documented, the broader class of crotonamides and related natural products exhibit promising activities. Further research is warranted to fully elucidate the biological profile of (E)-but-2-enamide and its derivatives, including quantitative assessment of their effects on various cellular targets and signaling pathways. The synthetic methodologies outlined in this guide provide a foundation for the preparation of (E)-but-2-enamide and its analogues for such future investigations.

References

- 1. 2-Butenamide | C4H7NO | CID 5354487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Crotonamide | 625-37-6 [smolecule.com]

- 7. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-proliferative and apoptotic effects of anandamide in human prostatic cancer cell lines: implication of epidermal growth factor receptor down-regulation and ceramide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of But-2-enamide from Primary Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing but-2-enamide, also known as crotonamide, with a focus on pathways originating from primary amides. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction workflows for clarity.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds and serve as versatile building blocks in organic synthesis. The α,β-unsaturated amide functionality is a key pharmacophore and a valuable intermediate for the synthesis of more complex molecules. This guide explores two primary synthetic strategies for obtaining this compound: the amidation of crotonic acid and the direct dehydrogenation of butanamide.

Route 1: Synthesis of this compound via Amidation of Crotonic Acid

This is a well-established and high-yielding method that proceeds in two main stages: the activation of crotonic acid to form an acyl chloride intermediate, followed by amidation with an ammonia (B1221849) source.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of crotonamide[1].

Step 1: Formation of Crotonyl Chloride

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of crotonic acid, dichloromethane (B109758) (as solvent), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.

-

The mixture is cooled to a temperature between 0-10 °C.

-

Thionyl chloride is added dropwise to the cooled mixture while maintaining the temperature.

-

The reaction is stirred at this temperature until the conversion of crotonic acid to crotonyl chloride is complete.

Step 2: Amidation of Crotonyl Chloride

-

In a separate reaction vessel, an aqueous solution of ammonia is cooled to 0-5 °C.

-

The solution of crotonyl chloride prepared in Step 1 is added dropwise to the cooled ammonia solution, ensuring the temperature remains between 0-10 °C.

-

The reaction mixture is stirred for 1-2 hours at this temperature.

-

After the reaction is complete, the pressure is reduced to remove excess ammonia.

-

The resulting slurry is centrifuged, and the filter cake is washed with a small amount of ice water.

-

The solid product is dried at 60-70 °C to yield this compound (crotonamide) as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Crotonic Acid | [1] |

| Reagents | Thionyl Chloride, Ammonia, DMF (catalyst) | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Temperature | 0-10 °C | [1] |

| Yield | 80.9% | [1] |

Reaction Workflow

Caption: Workflow for the synthesis of this compound from Crotonic Acid.

Route 2: Synthesis of this compound via Dehydrogenation of Butanamide (A Conceptual Overview)

A more direct and atom-economical approach to this compound is the α,β-dehydrogenation of its saturated precursor, butanamide. While this method is a significant area of research for the synthesis of α,β-unsaturated amides in general, a specific, detailed experimental protocol for the dehydrogenation of butanamide to this compound is not yet well-documented in scientific literature. The majority of existing methods are optimized for secondary or tertiary amides. Below is a conceptual overview of how such a transformation could be achieved based on current knowledge.

General Methodologies for α,β-Dehydrogenation of Amides

Several catalytic and stoichiometric methods have been developed for the dehydrogenation of saturated amides. These methods typically involve the formation of an enolate or an activated intermediate, followed by the elimination of hydrogen.

-

Selenium-Mediated Dehydrogenation: This method involves the electrophilic activation of the amide, followed by an in situ selenium-mediated dehydrogenation. This approach has been shown to be highly chemoselective for amides in the presence of other carbonyl groups.

-

Palladium-Catalyzed Dehydrogenation: Palladium catalysts, in combination with an oxidant, can facilitate the dehydrogenation of amides. These reactions often proceed through the formation of an enolate intermediate.

-

Radical-Based Dehydrogenation: Transition-metal-free radical processes have also been developed for the selective α,β-dehydrogenation of saturated amides under mild conditions.

Conceptual Experimental Workflow

A hypothetical protocol for the dehydrogenation of butanamide could involve the following general steps:

-

Dissolving butanamide in a suitable anhydrous solvent.

-

Addition of a catalyst (e.g., a palladium complex or a selenium-based reagent) and an oxidant.

-

Heating the reaction mixture to the required temperature for a specified time.

-

Quenching the reaction and purification of the product, this compound, using standard techniques such as chromatography or recrystallization.

Conceptual Workflow Diagram

Caption: Conceptual workflow for the direct dehydrogenation of Butanamide.

Conclusion

The synthesis of this compound can be reliably achieved through the amidation of crotonic acid, a method for which detailed experimental protocols and yield data are available. This route provides a robust and scalable option for researchers and drug development professionals. The direct dehydrogenation of butanamide represents a more modern and atom-economical alternative. However, further research is required to develop and optimize a specific protocol for this primary amide. The conceptual framework provided for the dehydrogenation route is intended to guide future experimental design in this promising area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of But-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of But-2-enamide, also known as crotonamide. The information is presented to support research, scientific discovery, and drug development activities involving this compound. All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of its potential biological activities based on structurally related molecules.

Chemical and Physical Properties

This compound is an organic compound classified as an unsaturated amide. It exists as a white to light yellow crystalline solid and is characterized by a four-carbon chain containing a double bond.

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-but-2-enamide | [1] |

| Synonyms | Crotonamide, trans-2-Butenamide | [1] |

| CAS Number | 625-37-6, 23350-58-5 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Canonical SMILES | C/C=C/C(=O)N | [1] |

| InChI Key | NQQRXZOPZBKCNF-NSCUHMNNSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 158-162 °C | [1] |

| Boiling Point | 218.7 °C | [2][3][4] |

| Solubility | Slightly soluble in water; Soluble in benzene, ethanol, and methanol. | [5] |

Experimental Protocols

Synthesis of this compound from Crotonic Acid

This protocol details the synthesis of this compound via the conversion of crotonic acid to crotonyl chloride, followed by amination.

Experimental Workflow: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of But-2-enamide

This guide provides a comprehensive overview of the spectroscopic data for But-2-enamide (also known as crotonamide), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy data comparison and includes detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-But-2-enamide.

Table 1: ¹H NMR Spectroscopic Data for (E)-But-2-enamide

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CH₃) | ~1.8-1.9 | Doublet of doublets | ~6.9, ~1.6 |

| H-2 (=CH) | ~5.8-6.0 | Doublet of quartets | ~15.2, ~1.6 |

| H-3 (=CH) | ~6.8-7.0 | Doublet of quartets | ~15.2, ~6.9 |

| H-4 (NH₂) | ~5.5-6.5 (broad) | Singlet | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (E)-But-2-enamide [1]

| Carbon | Chemical Shift (δ) ppm |

| C-1 (CH₃) | ~18.0 |

| C-2 (=CH) | ~123.5 |

| C-3 (=CH) | ~142.0 |

| C-4 (C=O) | ~168.0 |

Note: These are typical chemical shift values and can be influenced by the experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | N-H stretch (amide) |

| ~3050-3000 | =C-H stretch (alkene) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1680-1640 | C=O stretch (amide I) |

| ~1640-1600 | C=C stretch (alkene) |

| ~1650-1550 | N-H bend (amide II) |

| ~970 | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 85 | Molecular ion [M]⁺ |

| 70 | [M - NH₃]⁺ |

| 69 | [M - O]⁺ or [M - NH₂ - H]⁺ |

| 44 | [C(=O)NH₂]⁺ |

| 41 | [CH₃CH=CH]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background correction. The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

2.3 Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to (2Z)-but-2-enamide: Stereoisomer Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z)-but-2-enamide, a stereoisomer of crotonamide, represents a class of unsaturated amides that are of significant interest in organic synthesis and medicinal chemistry. While its E-isomer, crotonamide, is well-documented, the Z-isomer presents unique stereochemical challenges in its synthesis and possesses distinct physicochemical properties. This technical guide provides a comprehensive overview of the available data on (2Z)-but-2-enamide, focusing on its properties, stereoselective synthesis, and analytical characterization. Due to the limited direct experimental data for (2Z)-but-2-enamide, this guide incorporates data from its E-isomer and closely related Z-enamides to provide a thorough and practical resource for researchers.

Physicochemical Properties

Quantitative data for (2Z)-but-2-enamide is not extensively available in the literature. However, the properties of its E-isomer, crotonamide, provide a valuable reference point. The Z-configuration is generally thermodynamically less stable than the E-configuration, which can influence properties such as melting point and spectroscopic characteristics.

| Property | (2E)-but-2-enamide (Crotonamide) | (2Z)-but-2-enamide (Predicted/Inferred) | Source |

| Molecular Formula | C₄H₇NO | C₄H₇NO | [1] |

| Molecular Weight | 85.11 g/mol | 85.11 g/mol | [1] |

| Melting Point | 158-162 °C | Expected to be lower than the E-isomer. | [1] |

| Boiling Point | 218.7 °C at 760 mmHg | Data not available. | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and benzene. | Expected to have similar solubility profile. | [1] |

| Appearance | White to light yellow solid. | Likely a solid or oil at room temperature. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (2Z)-but-2-enamide, particularly to distinguish it from its E-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for determining the stereochemistry of the double bond. For Z-enamides, the coupling constant (J-value) between the vinylic protons is typically smaller than for the corresponding E-isomer.

-

¹H NMR: The chemical shifts of the vinylic protons in Z-enamides are influenced by the anisotropic effect of the carbonyl group. The proton cis to the carbonyl group is expected to be deshielded and appear at a higher chemical shift compared to the proton trans to it.

-

¹³C NMR: The chemical shifts of the carbons in the double bond and the carbonyl group will also differ between the Z and E isomers.

-

³¹P NMR: This technique is particularly useful for characterizing phosphorus-containing intermediates and reagents, such as those used in Wittig and Horner-Wadsworth-Emmons reactions, which are common methods for enamide synthesis.[3]

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by several key absorption bands.[4]

-

N-H Stretching: For a primary amide like (2Z)-but-2-enamide, two N-H stretching bands are expected in the region of 3200-3400 cm⁻¹.[5]

-

C=O Stretching (Amide I band): This is a strong absorption that typically appears in the range of 1630-1680 cm⁻¹.[5][6]

-

N-H Bending (Amide II band): This band is found around 1640 cm⁻¹.[4]

-

C-N Stretching (Amide III band): This absorption appears in the 1250–1350 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For amides, a common fragmentation is the cleavage of the N-CO bond.[7] In the case of α,β-unsaturated amides, this cleavage is common due to the stability of the resulting acylium cation from extended conjugation.[7]

Synthesis of (2Z)-but-2-enamide

The stereoselective synthesis of Z-enamides is a challenging task as the E-isomer is often the thermodynamically favored product.[8] Several synthetic strategies have been developed to achieve high Z-selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity.[9] To favor the formation of the Z-isomer, modified phosphonate (B1237965) reagents, such as bis(2,2,2-trifluoroethyl) or diarylphosphonoacetates (Ando-type reagents), are often employed.

-

Preparation of the Phosphonate Reagent: React an appropriate haloacetamide with a phosphite (B83602) ester (e.g., triethyl phosphite) to generate the corresponding phosphonoacetamide (B1211979).

-

Deprotonation: Treat the phosphonoacetamide with a strong base (e.g., NaH, KHMDS) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C) under an inert atmosphere to generate the phosphonate carbanion.

-

Reaction with Aldehyde: Add acetaldehyde (B116499) to the solution of the phosphonate carbanion.

-

Work-up and Purification: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

References

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of But-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of but-2-enamide (also known as crotonamide) in common organic solvents. Understanding the solubility of this unsaturated amide is critical for its application in various research and development settings, including synthesis, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide compiles available qualitative information and presents data for the structurally similar compound, acrylamide, to provide valuable insights. Furthermore, a detailed, representative experimental protocol for determining amide solubility is provided, alongside a workflow for a relevant synthetic process.

Solubility Profile of this compound and a Structural Analog

Precise quantitative solubility data for this compound remains a gap in the scientific literature. However, qualitative descriptions and data for the closely related α,β-unsaturated amide, acrylamide, offer a strong predictive framework for its behavior in various organic solvents.

Qualitative Solubility of this compound (Crotonamide)

This compound is generally described as being slightly soluble in water and readily soluble in several organic solvents. This suggests a preference for less polar environments compared to water.

| Solvent | Qualitative Solubility |

| Water | Slightly Soluble |

| Benzene | Readily Soluble[1] |

| Ethanol | Readily Soluble[1] |

| Methanol | Readily Soluble[1] |

Solubility of Acrylamide (Prop-2-enamide)

Acrylamide, lacking only a methyl group compared to this compound, provides a useful, albeit imperfect, surrogate for understanding solubility trends. Acrylamide is a white, odorless crystalline solid that is soluble in water and several organic solvents[2].

| Solvent | Qualitative Solubility |

| Water | Soluble[3][4] |

| Alcohol | Soluble[3][4] |

| Acetone | Soluble[3][4] |

| Benzene | Insoluble[3][4] |

| Heptane | Insoluble[3][4] |

| Ether | Soluble[5] |

| Chloroform | Soluble[5] |

Experimental Protocol: Quantitative Determination of Amide Solubility

The following is a general and robust protocol for the quantitative determination of the solubility of an amide, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle for a period (e.g., 2 hours) at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid crystallization, it is critical that the temperature of the sample does not drop during this step.

-

Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the given temperature, typically expressed in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow: Synthesis of Enamides

Enamides are valuable synthetic intermediates. The following diagram illustrates a general workflow for the synthesis of enamides from amides via electrophilic activation, a common transformation in organic synthesis.

This guide provides a foundational understanding of the solubility of this compound and offers practical methodologies for its quantitative assessment and synthesis. For researchers and professionals in drug development, a thorough grasp of these principles is essential for advancing the use of such compounds in their respective fields.

References

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. Acrylamide - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Mechanism of Action for the But-2-enamide Moiety in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The but-2-enamide (also known as crotonamide) scaffold is a key chemical structure in modern medicinal chemistry. While the simple molecule itself is not a therapeutic agent, its core feature—an α,β-unsaturated amide—serves as a highly effective electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs). These inhibitors have led to the development of breakthrough therapies, particularly in oncology. This technical guide provides a detailed examination of the mechanism of action by which the this compound moiety functions, its application in drug design, quantitative measures of its efficacy in approved drugs, and the experimental protocols used for its characterization.

The Core Mechanism: Covalent Modification via Michael Addition

The biological activity of compounds containing the this compound moiety is predicated on their ability to form a stable, covalent bond with their target protein. This irreversible interaction is achieved through a well-understood chemical reaction known as the Michael addition.

Chemical Principle: The this compound structure is an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the amide's carbonyl group polarizes the conjugated C=C double bond, rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles.

Biological Reaction: Within a biological system, the most common and reactive nucleophiles are the thiol groups of cysteine residues found in proteins. When a drug containing the this compound warhead binds to its target protein, it positions this electrophilic β-carbon in close proximity to a cysteine residue, facilitating a nucleophilic attack. This results in the formation of a stable carbon-sulfur bond, permanently linking the drug to the protein and inhibiting its function.[1][2] While cysteine is the most common target, other nucleophilic residues like lysine (B10760008) or histidine can also be targeted.[3]

References

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of but-2-enamide, commonly known as crotonamide, and its related compounds. While the parent compound has yet to be definitively identified from a natural source, this document details the confirmed isolation of a this compound derivative from a fungal species. This guide summarizes the available data, outlines experimental methodologies, and visualizes relevant pathways to support further research and development in this area.

Executive Summary

The quest for novel bioactive compounds has led researchers to explore a vast array of natural sources. Within this context, simple unsaturated amides like this compound represent an intriguing class of molecules with potential pharmacological applications. Although direct evidence for the natural occurrence of this compound remains elusive, a significant breakthrough has been the isolation of a derivative, a 2-(2-hydroxyethyl)this compound fragment containing compound, from the fungus Alternaria brassicicola. This discovery opens a new avenue for investigating the biosynthesis, bioactivity, and potential applications of this chemical scaffold. This guide serves as a comprehensive resource for professionals in drug discovery and natural product chemistry, providing the foundational knowledge needed to advance the study of these promising compounds.

Natural Occurrence of a this compound Derivative

Recent phytochemical investigations of the fungus Alternaria brassicicola have led to the isolation and characterization of three new amide derivatives, designated as alteralkaloids A-C.[1][2][3] One of these compounds, alteralkaloid C, incorporates a 2-(2-hydroxyethyl)this compound fragment within its structure.[3] This finding represents the most direct evidence to date of a this compound-related structure produced in nature.

Table 1: Naturally Occurring this compound Derivative

| Compound Name | Source Organism | Moiety Identified | Reference |

| Alteralkaloid C | Alternaria brassicicola | 2-(2-hydroxyethyl)this compound | [3] |

At present, quantitative data regarding the abundance of alteralkaloid C in Alternaria brassicicola has not been published.

Experimental Protocols

The isolation and characterization of alteralkaloid C from Alternaria brassicicola involved a multi-step process. The following is a detailed methodology based on the published literature.[1][2][3]

Fungal Cultivation and Extraction

-

Cultivation: The fungus Alternaria brassicicola is cultured on a solid rice medium.

-

Extraction: The fermented rice medium is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the fungal metabolites.

Isolation and Purification

-

Chromatography: The crude extract is subjected to repeated column chromatography. This process typically involves using silica (B1680970) gel and a gradient of solvents (e.g., petroleum ether and ethyl acetate) to separate the components of the extract based on their polarity.

-

Further Purification: Fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure and connectivity of the atoms.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: For crystalline compounds, this method provides the definitive absolute configuration of the molecule.

Experimental Workflow for the Isolation of Alteralkaloids from Alternaria brassicicola

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enamides via Electrophilic Amide Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and atom-economical approach is the N-dehydrogenation of readily available amides.[3] This document provides detailed protocols and application notes for a novel, one-step synthesis of enamides from amides via electrophilic activation, a method that has recently emerged as a powerful tool for this transformation.[3][4][5]

The protocol highlighted herein, developed by Maulide and colleagues, employs the combination of triflic anhydride (B1165640) (Tf₂O) as an electrophilic activator and an oxidant, and a strong, non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS).[4][5][6] This method is characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds through the electrophilic activation of the amide carbonyl by triflic anhydride. This activation dramatically increases the acidity of the N-α-hydrogen, facilitating its abstraction by a strong, non-nucleophilic base like LiHMDS.[4][7] This is followed by an elimination sequence to furnish the enamide product.[4]

A proposed mechanism involves the initial activation of the amide with Tf₂O to form a highly electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N-α position allows for deprotonation by LiHMDS, leading to the formation of the enamide and a triflinate byproduct.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of enamides via electrophilic amide activation.

General Procedure for Enamide Synthesis[8][9]

Materials:

-

Amide substrate (1.0 eq.)

-

Anhydrous diethyl ether (Et₂O)

-

Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (2.4 eq.)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel (pre-treated with NEt₃/Et₂O)

Equipment:

-

Flame-dried Schlenk flask with a magnetic stir bar

-

Syringes

-

Dry ice/acetone bath (-94 °C)

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography setup

Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).

-

Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add LiHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.

-

Activator Addition: With vigorous stirring, add triflic anhydride (121 µL, 0.72 mmol, 2.4 eq.) dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.

-

Reaction Time: Stir the reaction mixture for 30 minutes at -94 °C.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. Note: Enamides can be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of NEt₃/Et₂O (1:9) and then air-dry it before use.[8]

Substrate Scope and Quantitative Data

The developed method demonstrates a broad substrate scope, accommodating various N-alkyl and N-aryl amides. Below is a summary of representative examples with their corresponding yields.

Table 1: Synthesis of Enamides from Cyclic Amides[1]

| Entry | Amide Substrate | Product | Yield (%) |

| 1 | N-Benzoylpyrrolidine | N-(1-Phenylvinyl)pyrrolidine | 89 |

| 2 | N-Benzoylpiperidine | N-(1-Phenylvinyl)piperidine | 82 |

| 3 | N-Benzoylmorpholine | 4-(1-Phenylvinyl)morpholine | 75 |

| 4 | N-Benzoyl-1,2,3,4-tetrahydroisoquinoline | 2-(1-Phenylvinyl)-1,2,3,4-tetrahydroisoquinoline | 68 |

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Table 2: Synthesis of Enamides from Acyclic Amides[1]

| Entry | Amide Substrate | Product | Yield (%) | E/Z Ratio |

| 1 | N-Benzyl-N-methylbenzamide | N-Methyl-N-(1-phenylvinyl)benzenemethanamine | 72 | >20:1 |

| 2 | N-Butyl-N-ethylbenzamide | (E)-N-Butyl-N-(1-phenylvinyl)ethanamine | 49 | >20:1 |

| 3 | N,N-Dibutylbenzamide | (E)-N-Butyl-N-(1-phenylvinyl)butan-1-amine | 55 | >20:1 |

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Applications of Synthesized Enamides

The enamide products obtained from this protocol are versatile building blocks for various chemical transformations.[4] Their synthetic utility has been demonstrated in a range of downstream reactions, including:

-

Cycloaddition Reactions: Enamides can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions.[1][4]

-

Ring Deconstruction: Oxidative fluorination can lead to ring-opened, fluorinated acyclic amines.[1][4]

-

Fischer Indole Synthesis-type Reactions: This allows for the synthesis of complex heterocyclic structures.[1][4]

Troubleshooting and Safety Considerations

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

-

Low Temperature: Maintaining a low temperature (-94 °C) is crucial for the success of the reaction.

-

Vigorous Stirring: Vigorous stirring during the addition of Tf₂O is essential to prevent localized side reactions.[8]

-

Silica Gel Instability: The instability of enamides on silica gel can lead to lower yields during purification. Pre-treatment of the silica gel with a triethylamine (B128534) solution is highly recommended.[8][9]

-

Safety: Triflic anhydride is corrosive and reacts violently with water. LiHMDS is a strong base. Handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride and LiHMDS offers a rapid and efficient one-step procedure.[5] This method provides access to a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a valuable tool for researchers in academia and the pharmaceutical industry.

References

- 1. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. New Method for the Synthesis of Enamides from Amides - ChemistryViews [chemistryviews.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]

- 9. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]

Application Notes and Protocols: But-2-enamide as a Precursor in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of but-2-enamide as a monomer in polymer synthesis. Due to the limited availability of literature specifically on the homopolymerization of this compound, this document presents generalized protocols and representative data based on the well-established polymerization of analogous α,β-unsaturated amides, such as acrylamide (B121943) and its derivatives.

Introduction

This compound, an α,β-unsaturated amide, is a promising precursor for the synthesis of functional polymers. Its structure, featuring a reactive vinyl group conjugated to an amide moiety, allows for addition polymerization, leading to polymers with a polyamide-like structure. These polymers are of interest for various applications, including biomaterials, drug delivery systems, and advanced materials, owing to the potential for hydrogen bonding and functionalization. This document outlines the theoretical basis and practical protocols for the polymerization of this compound.

Polymerization Mechanisms

The primary mechanism for the polymerization of this compound is free-radical polymerization . This process can be initiated using thermal or redox initiators. The double bond in the this compound monomer is susceptible to attack by a free radical, leading to the formation of a propagating radical that adds to subsequent monomer units in a chain reaction.

Alternatively, anionic polymerization could be employed, particularly for producing polymers with well-controlled molecular weights and narrow polydispersity. This method, however, requires stringent reaction conditions to prevent premature termination.

Signaling Pathway for Free-Radical Polymerization

The following diagram illustrates the key steps in the free-radical polymerization of this compound.

Caption: Free-radical polymerization of this compound.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals.

Protocol 1: Aqueous Solution Free-Radical Polymerization

This protocol is adapted from standard procedures for acrylamide polymerization.[1][2][3]

Materials:

-

This compound (Monomer)

-

Ammonium persulfate (APS) (Thermal Initiator)

-

Tetramethylethylenediamine (TMEDA) (Accelerator for Redox Initiation)

-

Deionized water (Solvent)

-

Nitrogen or Argon gas

-

Methanol (B129727) or Acetone (B3395972) (for precipitation)

Procedure:

-

Monomer Solution Preparation: Dissolve the desired amount of this compound in deionized water in a reaction flask to achieve the target concentration (e.g., 10-30% w/v).

-

Inert Atmosphere: Place a magnetic stir bar in the flask and seal it. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[1]

-

Initiator Preparation: In a separate vial, dissolve the required amount of APS in a small amount of deionized water.

-

Initiation (Thermal):

-

Heat the monomer solution to the desired temperature (e.g., 50-70 °C).

-

Inject the APS solution into the reaction flask.

-

-

Initiation (Redox at Room Temperature):

-

To the monomer solution at room temperature, add the APS solution.

-

Add TMEDA to the reaction mixture to accelerate the generation of radicals.

-

-

Polymerization: Stir the reaction mixture under an inert atmosphere. The solution will become more viscous as the polymer forms. The reaction time can range from 30 minutes to several hours.

-

Termination and Precipitation: After the desired time, cool the reaction and pour the viscous solution into a beaker containing a large excess of a non-solvent like methanol or acetone to precipitate the polymer.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.[1]

Experimental Workflow for Aqueous Polymerization

Caption: Workflow for aqueous solution polymerization.

Quantitative Data

The following tables present representative quantitative data for the synthesis of poly(α,β-unsaturated amides). This data is intended to serve as a guideline for experimental design.

Table 1: Reaction Conditions for Free-Radical Polymerization

| Parameter | Thermal Initiation | Redox Initiation |

| Monomer Concentration (% w/v) | 10 - 30 | 10 - 30 |

| Initiator (APS) (mol% to monomer) | 0.1 - 1.0 | 0.1 - 1.0 |

| Accelerator (TMEDA) (mol% to monomer) | N/A | 0.1 - 1.0 |

| Temperature (°C) | 50 - 70 | 20 - 30 |

| Reaction Time (hours) | 2 - 12 | 0.5 - 4 |

| Typical Yield (%) | > 90 | > 90 |

Table 2: Representative Properties of Poly(α,β-unsaturated amides)

| Property | Expected Range | Characterization Method |

| Number Average Molecular Weight (Mn, g/mol ) | 10,000 - 200,000 | GPC/SEC |

| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC/SEC |

| Glass Transition Temperature (Tg, °C) | 70 - 150 | DSC |

| Decomposition Temperature (Td, °C) | > 250 | TGA |

| Solubility | Water, Polar Organic Solvents | Visual, Turbidimetry |

Logical Relationships in Polymer Synthesis

The properties of the final polymer are highly dependent on the reaction conditions. The following diagram illustrates these relationships.

Caption: Factors influencing polymer properties.

Conclusion

This compound holds potential as a valuable monomer for creating novel polymers with tunable properties. The protocols and data provided herein, based on analogous well-studied systems, offer a solid starting point for researchers to explore the synthesis and characterization of poly(this compound) and its derivatives. Further research is warranted to elucidate the specific properties of polymers derived from this compound and to explore their applications in various scientific and industrial fields.

References

Application Notes and Protocols for But-2-enamide in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] But-2-enamide (also known as crotonamide) and its derivatives serve as Michael acceptors, though they are generally less reactive than other α,β-unsaturated systems like enones or nitroalkenes. This reduced reactivity is due to the lower electron-withdrawing ability of the amide functionality.[3][4] However, recent advances in catalysis have enabled efficient and highly stereoselective Michael additions to these challenging substrates, opening new avenues for the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of this compound derivatives in asymmetric Michael addition reactions, with a focus on the sulfa-Michael addition of thiols.

Reaction Principle

The core of the reaction involves the 1,4-addition of a nucleophile (Michael donor) to the activated double bond of a this compound derivative (Michael acceptor). The reaction is typically facilitated by a catalyst, which activates either the nucleophile, the electrophile, or both, to overcome the inherent low reactivity of the α,β-unsaturated amide. For asymmetric transformations, chiral organocatalysts are often employed to control the stereochemical outcome, yielding products with high enantioselectivity.[3][4]

Data Presentation: Asymmetric Sulfa-Michael Addition to (E)-N,N-Dibenzyl this compound

The following data summarizes the results of the enantioselective sulfa-Michael addition of various thiols to (E)-N,N-dibenzyl this compound (a derivative of this compound) using a bifunctional iminophosphorane (BIMP) catalyst.[3][4]

Table 1: Catalyst Optimization for the Addition of 1-Propanethiol (B107717)

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Catalyst C | 10 | >168 | <3 | N/A |

| BIMP B8 | 2 | 24 | 96 | 93 |

Reaction Conditions: (E)-N,N-dibenzyl this compound (1a), 1-propanethiol (2a) (3.0 equiv.), catalyst in THF at room temperature.[3][4]

Table 2: Scope of Thiol Nucleophiles

| Entry | Thiol Nucleophile | Product | Yield (%) | ee (%) |

| 1 | 1-Propanethiol | 3a | 96 | 93 |

| 2 | 1-Hexanethiol | 3b | 95 | 92 |

| 3 | Cyclohexylmethanethiol | 3c | 91 | 94 |

| 4 | Benzyl mercaptan | 3d | 85 | 90 |

| 5 | Thiophenol | 3e | 88 | 91 |

Reaction Conditions: (E)-N,N-dibenzyl this compound (1a, 0.1 mmol), thiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

Table 3: Scope of this compound Derivatives

| Entry | This compound Derivative | Product | Yield (%) | ee (%) |

| 1 | (E)-N,N-dibenzyl this compound | 3a | 96 | 93 |

| 2 | (E)-N,N-diisobutylthis compound | 3f | 92 | 95 |

| 3 | (E)-1-(morpholino)but-2-en-1-one | 3g | 81 | 90 |

| 4 | (E)-N-benzyl-N-methylthis compound | 3h | 90 | 96 |

Reaction Conditions: this compound derivative (0.1 mmol), 1-propanethiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

Experimental Protocols

Protocol 1: Synthesis of (E)-N,N-Dibenzyl this compound (Michael Acceptor)

This protocol describes a standard procedure for the synthesis of an N,N-disubstituted this compound from crotonyl chloride and a secondary amine.

Materials:

-

Crotonyl chloride

-

Triethylamine (B128534) (Et3N) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Acid Chloride Addition: Add crotonyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to yield the pure (E)-N,N-dibenzyl this compound.

Protocol 2: Asymmetric Sulfa-Michael Addition

This protocol is a representative procedure for the organocatalyzed enantioselective addition of a thiol to (E)-N,N-dibenzyl this compound.[3]

Materials:

-

(E)-N,N-dibenzyl this compound (1.0 eq)

-

Thiol (e.g., 1-propanethiol, 3.0 eq)

-

Bifunctional iminophosphorane (BIMP) catalyst B8 (2 mol%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add the BIMP B8 catalyst (0.002 mmol, 2 mol%).

-

Reagent Addition: Add (E)-N,N-dibenzyl this compound (0.1 mmol, 1.0 eq) followed by anhydrous THF (0.5 mL).

-

Nucleophile Addition: Add the thiol (0.3 mmol, 3.0 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the desired Michael adduct.

Visualizations

Michael Addition Reaction Mechanism

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow for Asymmetric Sulfa-Michael Addition

Caption: Workflow for the asymmetric sulfa-Michael addition.

Bifunctional Catalyst Activation Pathway

Caption: Dual activation by a bifunctional catalyst.

References

Application Notes and Protocols for the N-Dehydrogenation of Saturated Amides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-dehydrogenation of saturated amides to produce enamides, which are valuable intermediates in organic synthesis and drug development. The protocols outlined below are based on modern synthetic methods, including electrophilic activation and selenium-mediated dehydrogenation, offering high efficiency and broad substrate applicability.

Introduction

The conversion of saturated amides to their α,β-unsaturated counterparts, known as enamides, is a critical transformation in organic chemistry. Enamides are versatile building blocks found in numerous natural products and pharmaceuticals.[1] Traditional methods for enamide synthesis can be complex and may lack efficiency. The protocols detailed herein offer direct and effective approaches for this dehydrogenation process.

Method 1: Direct Dehydrogenation via Electrophilic Activation

This protocol describes a one-step N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O).[2][3] This method functions through the electrophilic activation of the amide, which also serves as the oxidant.[2][3] It is characterized by a simple experimental setup and a broad substrate scope.[2][3]

Experimental Protocol

A flame-dried Schlenk flask is charged with the corresponding amide (1.00 eq., 0.30 mmol) and dissolved in anhydrous diethyl ether (Et₂O, 1.5 mL). The solution is then cooled to -94 °C using a dry ice/acetone bath.[2] Subsequently, LiHMDS (4.80 eq., 1.44 mmol, 1 M in THF) is added slowly over approximately 20 seconds, and the resulting mixture is stirred for 10 minutes.[2] Triflic anhydride (2.40 eq., 0.72 mmol) is then added dropwise over 1 minute with vigorous stirring.[2] The reaction is allowed to proceed for 30 minutes before being quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).[2]

The quenched reaction mixture is transferred to a separatory funnel and extracted with dichloromethane (B109758) (CH₂Cl₂, 3 x 10 mL).[2] The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[2] The crude product is purified by column chromatography on silica (B1680970) gel.[2] Note: Enamides can exhibit instability on silica gel. Therefore, it is recommended to pre-treat the silica gel with a mixture of triethylamine (B128534) (NEt₃) and Et₂O (1:9) and then air-dry it before use for chromatography.[2]

Logical Workflow for Electrophilic Activation

Caption: Workflow for amide N-dehydrogenation via electrophilic activation.

Substrate Scope and Yields

This method is applicable to a wide range of N-alkylamides and benzamide (B126) derivatives, providing moderate to excellent yields.[3]

| Entry | Substrate (Amide) | Product (Enamide) | Yield (%) |

| 1 | N-Benzoylpyrrolidine | 1-(1-Pyrrolidin-1-yl)vinyl)benzene | 85 |

| 2 | N-Benzoylpiperidine | 1-(1-Piperidin-1-yl)vinyl)benzene | 92 |

| 3 | N-Benzoylazepane | 1-(1-Azepan-1-yl)vinyl)benzene | 88 |

| 4 | N-Acetylpiperidine | 1-(Piperidin-1-yl)ethan-1-one | 75 |

| 5 | N-Propionylpiperidine | 1-(Piperidin-1-yl)prop-1-en-1-one | 78 |

Table 1: Representative yields for the N-dehydrogenation of various saturated amides via electrophilic activation.[3]

Method 2: Chemoselective α,β-Dehydrogenation of Saturated Amides

This protocol utilizes a selenium-mediated dehydrogenation strategy coupled with electrophilic activation, allowing for the selective desaturation of amides in the presence of other carbonyl functionalities like esters and ketones.[4][5] This method offers high chemoselectivity and proceeds under mild conditions.[4][5]

Experimental Protocol

A detailed experimental protocol for this specific selenium-mediated method was not fully available in the provided search snippets. However, the general principle involves the electrophilic activation of the amide, followed by an in-situ selenium-mediated dehydrogenation.[4] Mechanistic studies suggest the formation of an electrophilic Se(IV) species.[4][5] The reaction tolerates a broad range of tertiary amides and is notable for its ability to selectively dehydrogenate amides while leaving esters, ketones, and nitriles untouched.[4][5]

Proposed Mechanistic Pathway

Caption: Proposed pathway for selenium-mediated amide dehydrogenation.

Substrate Scope and Chemoselectivity

This method demonstrates high yields across a variety of substrates, including those with additional functional groups.[4]

| Entry | Substrate | Product | Yield (%) |

| 1 | N,N-Dibenzylpropionamide | N,N-Dibenzylpropenamide | 85 |

| 2 | 1-Morpholinopropan-1-one | 1-Morpholinoprop-1-en-1-one | 91 |

| 3 | 1-Piperidinyl-propan-1-one | 1-Piperidinyl-prop-1-en-1-one | 88 |

| 4 | Methyl 4-(N,N-dibenzylamino)-4-oxobutanoate | Methyl 4-(N,N-dibenzylamino)-4-oxobut-2-enoate | 72 |

| 5 | 5-(N,N-Dibenzylamino)-5-oxopentan-2-one | 5-(N,N-Dibenzylamino)-5-oxopent-3-en-2-one | 65 |

Table 2: Yields for the chemoselective α,β-dehydrogenation of saturated amides.[4]

Other Emerging Methods

Research in this area is ongoing, with other methods being developed, including:

-

Palladium-Catalyzed Dehydrogenation: These methods often utilize allyl-palladium catalysis and can be effective for a range of substrates.[6]

-

Iron-Assisted Oxidative Desaturation: This approach provides a regioselective route to enamides and can also be adapted for the synthesis of β-halogenated enamides.[1][7]

These emerging techniques offer complementary approaches to the protocols detailed above and are expanding the toolkit available to synthetic chemists.

Conclusion

The N-dehydrogenation of saturated amides is a powerful transformation for the synthesis of valuable enamide building blocks. The protocols provided, based on electrophilic activation and chemoselective selenium-mediated reactions, offer reliable and high-yielding methods for researchers in academia and industry. The choice of method will depend on the specific substrate and the presence of other functional groups in the molecule. The continued development of new catalytic systems promises to further enhance the efficiency and scope of this important reaction.

References

- 1. Selective desaturation of amides: a direct approach to enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]

- 3. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective α,β‐Dehydrogenation of Saturated Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application of But-2-enamide in Pharmaceutical Synthesis: A Focus on Covalent Inhibitors

Introduction: But-2-enamide, and its derivatives, serve as a critical structural motif in modern pharmaceutical synthesis, primarily functioning as a "warhead" in the design of targeted covalent inhibitors. The α,β-unsaturated amide system within these molecules acts as a Michael acceptor, enabling the formation of a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This irreversible binding leads to potent and sustained inhibition, a desirable characteristic for therapeutic agents targeting enzymes like protein kinases implicated in diseases such as cancer. This application note details the use of the this compound (specifically, the crotonamide) moiety in the synthesis of second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application Note 1: Synthesis of Second-Generation EGFR Inhibitors

Background: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Second-generation EGFR inhibitors were designed to overcome resistance to earlier, reversible inhibitors by forming an irreversible covalent bond with the receptor. Drugs such as afatinib (B358) and dacomitinib (B1663576) incorporate a quinazoline (B50416) or quinoline (B57606) core functionalized with a crotonamide (B15916) side chain, which serves as the Michael acceptor for this covalent interaction.[1]

Mechanism of Action: These inhibitors target the ATP-binding site of the EGFR kinase domain. The crotonamide "warhead" is positioned to react with a specific cysteine residue (Cys797) in the active site. This covalent modification permanently blocks ATP from binding, thereby inhibiting the kinase activity and shutting down downstream pro-survival signaling pathways.

Signaling Pathway Diagram

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a covalent inhibitor.

Caption: EGFR signaling pathway and covalent inhibition.

Experimental Workflow and Protocols

The synthesis of a crotonamide-containing EGFR inhibitor generally involves a multi-step process culminating in the coupling of the reactive this compound moiety to a core heterocyclic scaffold. The following protocol is a representative example for the final amidation step.

Caption: General workflow for the final amidation step.

Protocol: Synthesis of a Crotonamide-Functionalized Quinazoline Core

This protocol describes the final step in the synthesis of a dacomitinib-like molecule, where an aniline-substituted quinazoline is acylated with crotonyl chloride.

Materials:

-

4-Anilino-quinazoline intermediate (1.0 eq)

-

Crotonyl chloride (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol or Hexane/Ethyl Acetate)

Procedure:

-

Dissolve the 4-anilino-quinazoline intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.

-

Slowly add crotonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final crotonamide-containing inhibitor.

Quantitative Data Summary

The this compound moiety is integral to the high potency of second-generation EGFR inhibitors. The following table summarizes key quantitative data for representative drugs.

| Compound | Target(s) | IC₅₀ (nM) vs EGFRWT | IC₅₀ (nM) vs EGFRL858R/T790M | Reference |

| Afatinib | EGFR (ErbB1), HER2, HER4 | 0.5 | 10 | --INVALID-LINK-- |

| Dacomitinib | pan-ErbB (EGFR, HER2, HER4) | 6.0 | 45.7 (vs HER2) | --INVALID-LINK-- |

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is for comparative purposes.